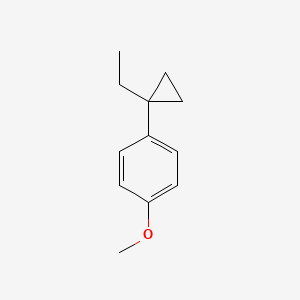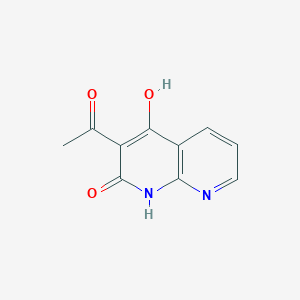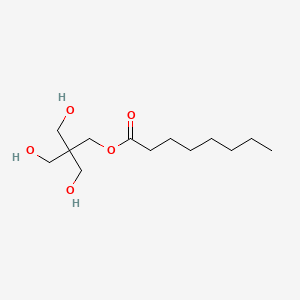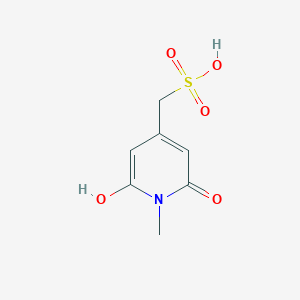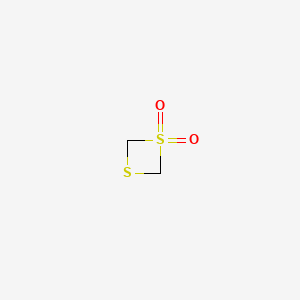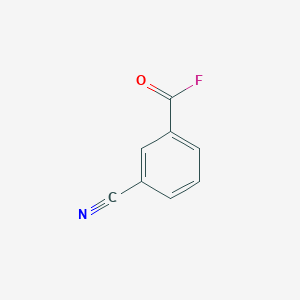
3-Cyanobenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanobenzoyl fluoride is an organic compound with the molecular formula C8H4FNO It is a derivative of benzoic acid, where the carboxyl group is replaced by a fluorine atom and a cyano group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Cyanobenzoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process must be optimized for efficiency, safety, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyanobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 3-cyanobenzoic acid and hydrogen fluoride.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.
Major Products:
Nucleophilic Substitution: Amides, esters, or thioesters.
Hydrolysis: 3-Cyanobenzoic acid.
Reduction: 3-Aminobenzoyl fluoride.
Wissenschaftliche Forschungsanwendungen
3-Cyanobenzoyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-cyanobenzoyl fluoride exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking the enzyme’s activity. The cyano group can interact with nucleophilic sites in proteins, while the fluorine atom can enhance the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
3-Cyanobenzoic Acid: Similar structure but with a carboxyl group instead of a fluorine atom.
Benzoyl Fluoride: Lacks the cyano group, making it less reactive in certain contexts.
3-Fluorobenzonitrile: Contains a fluorine atom and a cyano group but lacks the carbonyl functionality.
Uniqueness: 3-Cyanobenzoyl fluoride is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Eigenschaften
CAS-Nummer |
77976-07-9 |
|---|---|
Molekularformel |
C8H4FNO |
Molekulargewicht |
149.12 g/mol |
IUPAC-Name |
3-cyanobenzoyl fluoride |
InChI |
InChI=1S/C8H4FNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H |
InChI-Schlüssel |
LLGFXZPQMCRGQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
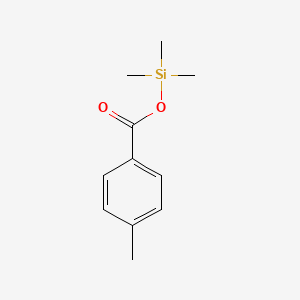
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)

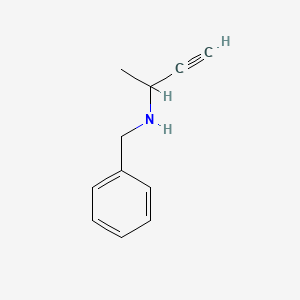
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
